2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furochromenyl moiety, a fluorophenyl group, and an acetamide linkage, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromenyl moiety: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and furan derivatives.
Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides under basic conditions.
Attachment of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.
Formation of the acetamide linkage: This can be achieved through amide bond formation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID
- 2-(3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]ACETAMIDE
Uniqueness
2-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is unique due to the presence of both the furochromenyl and fluorophenyl moieties, which may confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C25H24FNO4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H24FNO4/c1-14-17-9-19-20(25(2,3)4)13-30-21(19)11-22(17)31-24(29)18(14)10-23(28)27-12-15-5-7-16(26)8-6-15/h5-9,11,13H,10,12H2,1-4H3,(H,27,28) |
InChI Key |
IPKYIVWSRFVJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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